molecular formula C13H16N2O2 B8286206 1-(2,4-Dimethoxyphenyl)-3,5-dimethyl-1H-pyrazole

1-(2,4-Dimethoxyphenyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B8286206
M. Wt: 232.28 g/mol
InChI Key: RDNRQAZPLGCWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethoxyphenyl)-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-3,5-dimethylpyrazole

InChI

InChI=1S/C13H16N2O2/c1-9-7-10(2)15(14-9)12-6-5-11(16-3)8-13(12)17-4/h5-8H,1-4H3

InChI Key

RDNRQAZPLGCWFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)OC)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

610.2 mg of 2,4-dimethoxyphenylboronic acid was dissolved in 6 ml of methylene chloride, to the mixture were added 387 mg of 3,5-dimethylpyrazol, 730 mg of copper(II) acetate and 948 μl of pyridine, and the mixture was stirred overnight at room temperature. To the reaction mixture was added 60 ml of water and extracted with 60 ml of ethyl acetate. After the organic layer was dried over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure, and purified by silica gel column chromatography (hexane:ethyl acetate=3:2) to yield 81.7 mg of the title compound.
Quantity
610.2 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
387 mg
Type
reactant
Reaction Step Two
Quantity
948 μL
Type
reactant
Reaction Step Two
Quantity
730 mg
Type
catalyst
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three

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